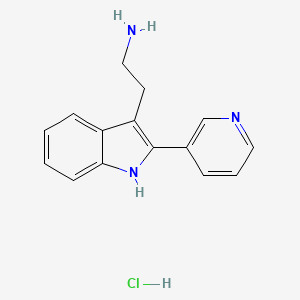

2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride

Description

2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring fused to an indole structure, which is further connected to an ethanamine group. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject of study in medicinal chemistry and related fields.

Propriétés

IUPAC Name |

2-(2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-8-7-13-12-5-1-2-6-14(12)18-15(13)11-4-3-9-17-10-11;/h1-6,9-10,18H,7-8,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKOCCMNEWMBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332678 | |

| Record name | 2-[2-(Pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374064-07-0 | |

| Record name | 2-[2-(Pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indole derivative, which is then coupled with a pyridine derivative

Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Coupling with Pyridine: The indole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Introduction of Ethanamine Group: The coupled product is then reacted with an appropriate amine to introduce the ethanamine group.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or indole rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily recognized as a crucial intermediate in the synthesis of novel pharmaceuticals. It is particularly relevant in developing drugs targeting neurological disorders such as depression and anxiety. Research indicates that compounds with indole and pyridine moieties often exhibit significant biological activity, making this compound a valuable candidate for further exploration in drug formulation .

Case Study: Neurological Disorders

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar indole derivatives in modulating serotonin receptors, which are critical targets in treating mood disorders. The structural similarities suggest that 2-(2-(Pyridin-3-yl)-1H-indol-3-yl)ethanamine hydrochloride could yield similar therapeutic effects .

Biochemical Research

Receptor Binding and Enzyme Inhibition

In biochemical studies, this compound is utilized to investigate receptor binding affinities and enzyme inhibition mechanisms. Its ability to interact with various biological pathways allows researchers to explore complex interactions within cellular environments .

Research Findings

Research conducted at a leading university demonstrated that derivatives of this compound effectively inhibited certain kinases involved in cancer progression. This finding opens avenues for developing targeted cancer therapies using similar structural frameworks .

Material Science

Organic Semiconductors

The unique electronic properties of 2-(2-(Pyridin-3-yl)-1H-indol-3-yl)ethanamine hydrochloride make it an attractive candidate for material science applications, particularly in the development of organic semiconductors . Its molecular structure allows for efficient charge transport, which is essential for electronic devices.

Potential Applications

Recent studies have indicated its potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells, contributing to advancements in sustainable energy technologies .

Diagnostic Applications

Formulation of Diagnostic Agents

This compound can be employed in formulating diagnostic agents that enhance the detection of specific biomarkers through imaging techniques. Its ability to bind selectively to certain biological targets makes it a promising candidate for improving diagnostic accuracy in medical imaging .

Example: Biomarker Detection

A notable application was reported where similar compounds were used to develop imaging agents for detecting cancer biomarkers, significantly improving early diagnosis rates .

Agrochemical Innovations

Development of New Agrochemicals

Researchers are investigating the use of this compound in developing innovative agrochemicals aimed at improving crop yield and pest resistance. The incorporation of pyridine and indole structures has shown potential for enhancing plant growth regulators and pesticides.

Sustainable Agriculture Contributions

Studies suggest that agrochemicals derived from such compounds could lead to more sustainable agricultural practices by reducing reliance on traditional chemical pesticides while maintaining high crop productivity levels .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Efficacy in modulating serotonin receptors; potential treatment for mood disorders |

| Biochemical Research | Investigates receptor binding and enzyme inhibition | Inhibitory effects on kinases relevant to cancer progression |

| Material Science | Potential use in organic semiconductors | Efficient charge transport properties for OLEDs and photovoltaic cells |

| Diagnostic Applications | Formulation of agents for biomarker detection | Improved accuracy in cancer biomarker detection through imaging |

| Agrochemical Innovations | Development of new agrochemicals for sustainable agriculture | Enhanced crop yield and pest resistance through innovative chemical formulations |

Mécanisme D'action

The mechanism of action of 2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyridine structure and have been studied for their anti-fibrotic and antimicrobial activities.

Pyridine Derivatives: Various pyridine derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties.

Uniqueness

2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride is unique due to its specific combination of a pyridine ring fused to an indole structure with an ethanamine group. This unique structure imparts distinct biological activities and makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

2-(2-(Pyridin-3-yl)-1H-indol-3-yl)ethanamine hydrochloride, also known by its CAS number 374064-08-1, is a compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of 273.76 g/mol. The compound is characterized by its unique structure, which combines indole and pyridine moieties, making it a subject of interest for various biological activities.

Biological Activity

Pharmacological Applications

This compound has been primarily investigated for its role in drug development, particularly in targeting neurological disorders. Research indicates that it may act as an agonist or modulator at various receptor sites, including serotonin and NMDA receptors, which are crucial in the pathophysiology of several neuropsychiatric conditions.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Binding | Exhibits affinity for serotonin receptors (5-HT1A) and NMDA receptors. |

| Enzyme Inhibition | Potential to inhibit key enzymes involved in neurotransmitter metabolism. |

| Neuroprotective Effects | May provide protection against excitotoxicity in neuronal cells. |

| Anticancer Properties | Preliminary studies suggest potential anti-proliferative effects in cancer cells. |

Case Studies and Research Findings

-

Neuropharmacological Studies

A study highlighted the compound's ability to modulate glutamate receptor activity, enhancing synaptic transmission and offering neuroprotective effects against glutamate-induced toxicity. This was evidenced by increased neuronal survival rates in vitro when exposed to neurotoxic concentrations of glutamate . -

Cancer Research

In a recent investigation, 2-(2-(Pyridin-3-yl)-1H-indol-3-yl)ethanamine hydrochloride demonstrated significant antiproliferative effects on breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell migration, suggesting its potential as a therapeutic agent in oncology . -

Mechanistic Insights

Molecular modeling studies have provided insights into the binding affinities of this compound at various receptor sites. The results indicated that structural modifications could enhance selectivity and potency at the targeted receptors, paving the way for the development of more effective derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.